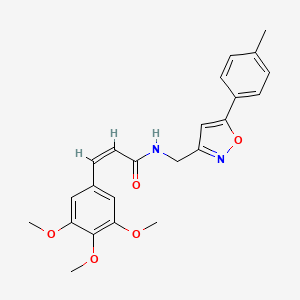![molecular formula C12H11ClN2O B2803018 [4-(3-Chlorophenoxy)pyridin-2-yl]methanamine CAS No. 1249378-24-2](/img/structure/B2803018.png)
[4-(3-Chlorophenoxy)pyridin-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Chlorophenoxy)pyridin-2-yl]methanamine typically involves the reaction of 3-chlorophenol with 2-chloropyridine under basic conditions to form the intermediate 4-(3-chlorophenoxy)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Hydroxide, alkoxide, amine groups; typically in polar solvents like water or alcohol.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: [4-(3-Chlorophenoxy)pyridin-2-yl]methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of [4-(3-Chlorophenoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
[4-(3-Chlorophenoxy)pyridin-2-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[4-(3-Chlorophenoxy)pyridin-2-yl]acetonitrile: Similar structure but with a nitrile group instead of an amine group.
Uniqueness: [4-(3-Chlorophenoxy)pyridin-2-yl]methanamine is unique due to its specific combination of a chlorophenoxy group and a pyridinylmethanamine structure, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various scientific and industrial applications .
Propiedades
IUPAC Name |
[4-(3-chlorophenoxy)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZZQDGUSNGRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=NC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
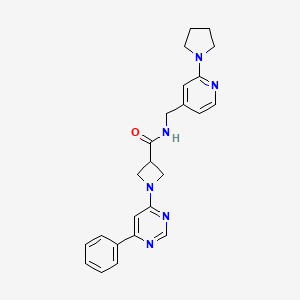
![1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine](/img/structure/B2802936.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802940.png)
![ethyl 2-[4-(4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}phenoxy)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2802941.png)
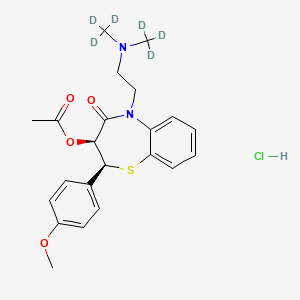
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2802943.png)
![N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2802945.png)
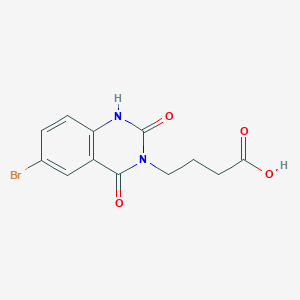
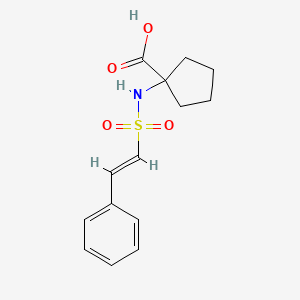
![N-[(4-methoxyphenyl)methyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2802952.png)
![N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide](/img/structure/B2802953.png)
![N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide](/img/structure/B2802955.png)

